3-Ethoxycarbonylthietane-3-carboxylic acid
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Overview
Description
3-Ethoxycarbonylthietane-3-carboxylic acid is an organic compound with the molecular formula C7H10O4S It is a member of the thietane family, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonylthietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 3-mercaptopropionate with a suitable electrophile to form the thietane ring. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonylthietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxycarbonylthietane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its sulfur-containing ring, which can interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonylthietane-3-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The sulfur atom in the thietane ring can form strong interactions with metal ions or other biomolecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxetane-3-carboxylic acid
- Pyrrolidine-3-carboxylic acid
- 3-Methylpiperidine-3-carboxylic acid
Uniqueness
3-Ethoxycarbonylthietane-3-carboxylic acid is unique due to its thietane ring structure, which is less common compared to other heterocycles like oxetanes or pyrrolidines. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C7H10O4S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-ethoxycarbonylthietane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4S/c1-2-11-6(10)7(5(8)9)3-12-4-7/h2-4H2,1H3,(H,8,9) |
InChI Key |
BZKFBNNPGRURCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CSC1)C(=O)O |
Origin of Product |
United States |
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